Product packaging for Chinikomycin A(Cat. No.:)

Chinikomycin A

Cat. No.: B1249668
M. Wt: 569.1 g/mol
InChI Key: ZFIDLGUORHJAKX-RWZZEPMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chinikomycin A is a chlorine-containing, aromatized secondary metabolite isolated from the marine actinomycete Streptomyces sp. isolate M045 . It belongs to a structural class of manumycin derivatives but features an unusual para orientation of its side chains, distinguishing it from other compounds in its family . In biological activity screenings, this compound has demonstrated promising antitumor properties against a panel of human cancer cell lines . Its research value is particularly high due to its selective activity profile; it was reported to be inactive in antiviral, antimicrobial, and phytotoxicity tests, suggesting a specific mechanism of action targeted towards cancerous cells . This makes this compound a compelling candidate for investigating new pathways in cancer biology and for the development of novel chemotherapeutic agents with potentially fewer off-target effects. Further research is required to fully elucidate its precise molecular target and mechanism of action. This product is supplied for research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H37ClN2O6 B1249668 Chinikomycin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H37ClN2O6

Molecular Weight

569.1 g/mol

IUPAC Name

(2E,4E,6R)-N-[3-chloro-2,5-dihydroxy-4-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]phenyl]-2,4,6-trimethyldeca-2,4-dienamide

InChI

InChI=1S/C31H37ClN2O6/c1-5-6-11-19(2)16-20(3)17-21(4)31(40)33-23-18-26(37)22(28(32)30(23)39)12-9-7-8-10-13-27(38)34-29-24(35)14-15-25(29)36/h7-10,12-13,16-19,35,37,39H,5-6,11,14-15H2,1-4H3,(H,33,40)(H,34,38)/b8-7+,12-9+,13-10+,20-16+,21-17+/t19-/m1/s1

InChI Key

ZFIDLGUORHJAKX-RWZZEPMSSA-N

Isomeric SMILES

CCCC[C@@H](C)/C=C(\C)/C=C(\C)/C(=O)NC1=CC(=C(C(=C1O)Cl)/C=C/C=C/C=C/C(=O)NC2=C(CCC2=O)O)O

Canonical SMILES

CCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(=C(C(=C1O)Cl)C=CC=CC=CC(=O)NC2=C(CCC2=O)O)O

Synonyms

chinikomycin A

Origin of Product

United States

Methodologies for Isolation and Purification

The process of obtaining pure Chinikomycin A from bacterial culture involves several standard and advanced laboratory techniques, beginning with fermentation and followed by a multi-step purification process.

The general workflow for isolating this compound is outlined below:

StepTechniqueDescription
1. Fermentation Shake Flask or Bioreactor CultureThe producing strain, such as S. griseoaurantiacus M045, is cultivated in a nutrient-rich liquid medium. The composition of the medium and culture conditions (e.g., temperature, agitation) are optimized to maximize the yield of this compound, which can otherwise be very low. gwdguser.de
2. Extraction Solvent ExtractionThe entire culture broth is harvested and extracted with an organic solvent, typically ethyl acetate (B1210297). This transfers this compound and other organic-soluble metabolites from the aqueous culture medium to the solvent phase. gwdguser.deui.ac.id
3. Initial Purification Trituration & FiltrationThe crude ethyl acetate extract, which contains fats and fatty acids, is treated with a non-polar solvent like cyclohexane. This causes the less polar fats to dissolve while this compound and other polar compounds precipitate, allowing for separation by filtration. gwdguser.de
4. Chromatographic Separation Column ChromatographyThe precipitate is further purified using silica (B1680970) gel column chromatography. A gradient of solvents, such as dichloromethane-methanol or cyclohexane-ethyl acetate, is passed through the column to separate compounds based on their polarity. gwdguser.de
5. Further Purification Preparative TLC & Size-Exclusion ChromatographyFractions containing this compound are often subjected to additional purification steps. These can include preparative thin-layer chromatography (PTLC) and size-exclusion chromatography using materials like Sephadex LH-20, which separates molecules based on size. gwdguser.degwdg.de
6. Final Purification & Analysis High-Performance Liquid Chromatography (HPLC)The final step in obtaining pure this compound involves HPLC. This technique provides high-resolution separation, yielding a highly pure compound. HPLC is also used to quantify the concentration of the isolated substance. gwdguser.denih.gov

Structural Characterization and Elucidation of Chinikomycin a

Advanced Spectroscopic Techniques in Structural Determination

The precise structure of Chinikomycin A was deciphered through a comprehensive application of advanced spectroscopic methods. High-resolution mass spectrometry (HRMS) was instrumental in establishing the molecular formula of this compound as C₃₁H₃₇ClN₂O₆. gwdguser.de The presence of a chlorine atom was confirmed by the isotopic peak pattern observed in the mass spectrum. gwdguser.de

Extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy provided the critical data for assembling the molecular framework. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) were employed to map out the intricate network of proton and carbon connectivities. gwdguser.de These analyses revealed the presence of key structural fragments, including a 2,4,6-trimethyl-2E,4E-deca-2,4-dienoic acid amide moiety, which is a known component of the manumycin family of compounds. gwdguser.de

Identification of Core Structural Features

The detailed spectroscopic analysis unveiled several defining characteristics of the this compound structure, distinguishing it from other natural products.

Classification as a Chlorine-Containing Derivative

A key feature of this compound is the incorporation of a chlorine atom into its structure, a characteristic confirmed by mass spectrometry. gwdguser.denih.govacs.org This halogenation is a notable attribute, setting it apart from many other manumycin-type compounds and contributing to its unique chemical properties. core.ac.uk

Aromatized Manumycin Derivative Framework

This compound is classified as an aromatized manumycin derivative. nih.govacs.orgresearchgate.net Unlike the typical cyclohexene (B86901) core found in manumycin A, this compound possesses an aromatic central ring. gwdguser.deacs.org This central scaffold is biosynthetically derived from p-aminobenzoic acid (pABA). nih.govasm.org

Unique Para Orientation of Side Chains

One of the most unusual and defining structural aspects of this compound is the para orientation of its two side chains on the central aromatic ring. nih.govacs.orgresearchgate.net This arrangement is a significant deviation from the typical meta orientation observed in manumycin A and its other analogues. gwdguser.deacs.org this compound and its counterpart, Chinikomycin B, were the first truly natural manumycin-type antibiotics discovered to exhibit this distinctive para substitution pattern. nih.govgwdguser.de

Comparative Structural Analysis with Manumycin A and Related Analogues

The structure of this compound is best understood in comparison to Manumycin A and other related compounds. Manumycin A features a central six-membered m-C₇N unit with two polyketide side chains arranged in a 1,3- (or meta) relationship. gwdguser.deacs.org In contrast, this compound possesses a p-aminobenzoic acid (pABA)-derived core, leading to a 1,4- (or para) arrangement of its side chains. nih.govasm.org

While both molecules share a similar (2E,4E)-2,4,6-trimethyldeca-2,4-dienoic acid amide side chain, the fundamental difference lies in the central ring system and the substitution pattern. gwdguser.de The aromatized hydroquinone (B1673460) nature of this compound's central ring also contrasts with the epoxyquinol core of Manumycin A. gwdguser.deebi.ac.uk

Structural Relationship and Interconversion with Chinikomycin B (Quinone Form)

This compound exists in a dynamic relationship with Chinikomycin B. This compound is the hydroquinone form, while Chinikomycin B is its corresponding oxidized quinone form. gwdguser.de This relationship is characterized by a reversible interconversion. The oxidation of the yellow-colored this compound, for instance with silver oxide, yields the red-colored Chinikomycin B. gwdguser.de Conversely, treatment of Chinikomycin B with a reducing agent like aqueous dithionite (B78146) can revert it to this compound. gwdguser.de This hydroquinone-quinone pairing is a classic electrochemical relationship that is central to the chemistry of these related compounds.

Compound Name Molecular Formula Key Structural Features
This compoundC₃₁H₃₇ClN₂O₆Chlorine-containing, Aromatized pABA core, para-oriented side chains, Hydroquinone
Chinikomycin BC₃₁H₃₅ClN₂O₆Chlorine-containing, Aromatized pABA core, para-oriented side chains, Quinone
Manumycin AC₃₁H₃₈N₂O₇Epoxyquinol core, meta-oriented side chains

Biosynthetic Pathways and Genetic Basis of Chinikomycin a Production

Genomic Approaches to Elucidating Biosynthetic Gene Clusters

Modern genomic techniques have been instrumental in deciphering the genetic blueprint for Chinikomycin A biosynthesis. The isolation and sequencing of the producing organism's genome have paved the way for identifying the specific genes responsible for its production.

Streptomyces griseoaurantiacus M045, a marine bacterium, is a known producer of this compound. nih.gov To investigate the genetic underpinnings of this production, a high-quality draft genome sequence of this strain was generated. nih.govnih.gov The sequencing effort yielded a genome of 7,712,377 base pairs, distributed across 46 contigs, with a notable GC content of 72.73%. nih.gov This genomic data serves as the foundational resource for identifying the biosynthetic gene clusters associated with the various secondary metabolites produced by this organism, including this compound. nih.govresearchgate.netstreptomyces.org.uk

The genome of Streptomyces griseoaurantiacus M045 was found to harbor several gene clusters responsible for the biosynthesis of secondary metabolites. nih.gov These clusters, often located on genomic islands, encode the enzymatic machinery necessary for the production of complex natural products. Through bioinformatic analysis and comparative genomics, researchers can pinpoint the specific gene cluster responsible for a particular compound. This genomic insight has been crucial in understanding the functional adaptation and the combinatorial biosynthesis of bioactive molecules in marine streptomycetes. nih.gov

Analysis of Shared Biosynthetic Gene Clusters with Manumycins

This compound belongs to the manumycin family of antibiotics, and as such, shares a degree of structural and biosynthetic similarity with other members of this class. Chinikomycins are distinguished as the first discovered natural manumycin-type antibiotics that feature a para-orientation of their side chains, stemming from a p-aminobenzoic acid (pABA) core. nih.govgwdguser.de

A comparative analysis of the biosynthetic gene clusters reveals a shared heritage with manumycin-producing organisms. nih.gov Both pathways utilize a core set of genes for the synthesis of the central structural motif, which includes a polyketide component and the pABA unit. nih.gov The variations in the final chemical structures of different manumycin-type compounds can be attributed to differences within their respective gene clusters, such as the presence of genes for specific tailoring enzymes that modify the core structure.

Precursor Incorporation Studies in Biosynthesis

Understanding the building blocks of a natural product is a key aspect of elucidating its biosynthetic pathway. For this compound, precursor incorporation studies have confirmed the identities of the core chemical units from which it is assembled.

The central structural feature of this compound is the p-aminobenzoic acid (pABA) moiety. nih.gov While some related compounds have been synthesized by feeding pABA to precursor-directed biosynthesis systems, Chinikomycins are notable for being naturally produced with this para-oriented core. gwdguser.de This indicates that S. griseoaurantiacus M045 possesses the complete enzymatic machinery to synthesize and incorporate pABA as a fundamental building block in the biosynthesis of this compound.

Investigation of Chinikomycin A S Biological Activity Spectrum and Selectivity

Evaluation of Antitumor Activity in Cellular Models

Chinikomycin A has demonstrated notable antitumor properties, particularly in its ability to selectively inhibit the growth of specific cancer cell lines. gwdguser.deacs.org This selective action suggests a targeted mechanism of action, making it a compound of interest in oncology research.

Research has shown that this compound exhibits selective inhibitory effects on the proliferation of certain human cancer cell lines. gwdguser.denih.gov Specifically, it has shown potent activity against mammary cancer, melanoma, and renal carcinoma cell lines. acs.org The concentration required to inhibit the growth of these cell lines by 50% (IC50) has been determined, highlighting its efficacy. For instance, in the MAXF 401NL mammary cancer cell line, the IC50 was found to be 2.41 µg/mL. gwdguser.denih.gov Similarly, for the MEXF 462NL melanoma cell line and the RXF 944L renal cancer cell line, the IC50 values were 4.15 µg/mL and 4.02 µg/mL, respectively. gwdguser.denih.gov However, it is noteworthy that cell lines from non-small cell lung cancer (LXFA 629L, LXFL 529L) and uterus cancer (UXF 1138L) were not sensitive to this compound. gwdguser.deacs.org This selectivity underscores the compound's potential for targeted cancer therapy. plos.org

When compared to its counterpart, Chinikomycin B, this compound generally exhibits more potent antitumor activity. gwdguser.de While both compounds show moderate antitumor effects, this compound consistently demonstrates a stronger inhibitory capacity across a broader range of cancer cell lines. gwdguser.deacs.org Chinikomycin B's selective antitumor activity was most prominent against the MAXF 401NL mammary cancer cell line, with an IC50 of 3.04 µg/mL. gwdguser.denih.gov In contrast, this compound was effective against mammary, melanoma, and renal cancer cell lines. gwdguser.de

Interactive Table: Antitumor Activity of this compound and B in Human Tumor Cell Lines

Tumor Cell LineCell Line CodeThis compound (IC50 µg/mL)Chinikomycin B (IC50 µg/mL)
Mammary CancerMAXF 401NL2.41 gwdguser.denih.gov3.04 gwdguser.denih.gov
MelanomaMEXF 462NL4.15 gwdguser.denih.govNot Active
Renal CancerRXF 944L4.02 gwdguser.denih.govNot Active
Non-Small Cell Lung CancerLXFA 629LNot Sensitive gwdguser.deacs.orgNot Sensitive gwdguser.deacs.org
Non-Small Cell Lung CancerLXFL 529LNot Sensitive gwdguser.deacs.orgNot Sensitive gwdguser.deacs.org
Uterus CancerUXF 1138LNot Sensitive gwdguser.deacs.orgNot Sensitive gwdguser.deacs.org

Assessment of Activity against Other Biological Targets

To understand the broader biological profile of this compound, it was screened against a variety of other potential targets, including viruses, microbes, and plants.

Despite its potent antitumor activity, this compound was found to be inactive in antiviral assays. gwdguser.denih.gov This lack of antiviral activity suggests that its mechanism of action is specific to cellular processes that are dysregulated in cancer, rather than targeting viral replication pathways. gwdguser.deacs.org

Similarly, screenings to assess the antimicrobial properties of this compound revealed no significant activity. gwdguser.denih.gov This indicates that the compound does not possess broad-spectrum antibacterial or antifungal properties, further highlighting the specificity of its biological effects. acs.org

Furthermore, this compound was evaluated for its potential to cause damage to plants in phytotoxicity tests. The results of these tests were negative, demonstrating that the compound is not toxic to plants. gwdguser.denih.gov This finding, combined with its inactivity in antiviral and antimicrobial screens, reinforces the selective nature of this compound's biological activity, which appears to be primarily directed towards specific cancer cells. acs.orgkochi-tech.ac.jp

Mechanisms of Biological Action of Chinikomycin a

Cellular and Molecular Targets of Chinikomycin A

The primary molecular interactions of this compound involve the inhibition of a critical enzyme and the generation of oxidative stress, which collectively trigger downstream cellular responses.

Inhibition of Ras-Farnesyl Transferase

A key molecular target of this compound and other manumycin-type metabolites is the enzyme Ras-farnesyl transferase (FTase). frontiersin.orgresearchgate.netnih.gov FTase is responsible for a crucial post-translational modification of Ras proteins, a family of small GTPases that play a central role in signal transduction pathways regulating cell growth, differentiation, and survival. nih.govnih.gov

The process of farnesylation involves the attachment of a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX motif of Ras proteins. nih.gov This lipid modification is essential for anchoring Ras to the inner surface of the cell membrane, a prerequisite for its interaction with downstream effector proteins and subsequent signal propagation. wikipedia.org By inhibiting FTase, this compound prevents the farnesylation of Ras, thereby impeding its localization to the cell membrane and blocking its signaling functions. nih.govwikipedia.org This disruption of Ras signaling is a critical event that contributes to the anti-proliferative effects of the compound. frontiersin.orgresearchgate.net

Induction of Reactive Oxygen Species (ROS)

This compound has been shown to induce the production of reactive oxygen species (ROS) within cells. frontiersin.orgresearchgate.net ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. While ROS are natural byproducts of cellular metabolism and play roles in cell signaling, their excessive accumulation leads to a state of oxidative stress. bio-rad-antibodies.com

This elevated oxidative stress can inflict damage on various cellular components, including DNA, proteins, and lipids. bio-rad-antibodies.com The increase in intracellular ROS levels initiated by this compound is a significant contributor to its cytotoxic effects, triggering pathways that lead to cell death. frontiersin.orgresearchgate.net

Pathways Leading to Cell Proliferation Inhibition

The inhibition of cell proliferation by this compound is a direct consequence of its primary molecular actions. By targeting Ras-farnesyl transferase, this compound effectively curtails the activity of the Ras signaling cascade, a pivotal pathway for promoting cell growth and division. frontiersin.orgresearchgate.netnih.gov

Furthermore, this compound has demonstrated selective inhibitory activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of mammary cancer (MAXF 401NL), melanoma (MEXF 462NL), and renal cancer (RXF 944L) cell lines with specific IC50 values. gwdguser.descielo.brnih.govscielo.brmdpi.com

Table 1: Inhibitory Concentration (IC50) of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
MAXF 401NLMammary Cancer2.41 gwdguser.descielo.brnih.govscielo.br
MEXF 462NLMelanoma4.15 gwdguser.descielo.brnih.govscielo.br
RXF 944LRenal Cancer4.02 gwdguser.descielo.brnih.govscielo.br

This table summarizes the concentration of this compound required to inhibit the growth of 50% of the cancer cell population in vitro.

Apoptosis Induction Pathways

This compound is a potent inducer of apoptosis, or programmed cell death. frontiersin.orgresearchgate.net This process is a crucial mechanism for eliminating damaged or unwanted cells and is tightly regulated by a complex network of signaling pathways. The apoptotic effects of this compound are mediated through both intrinsic and extrinsic pathways, largely triggered by the induction of ROS. frontiersin.orgresearchgate.netbio-rad-antibodies.comnih.gov

The accumulation of ROS can lead to DNA damage and mitochondrial dysfunction, key triggers of the intrinsic apoptosis pathway. bio-rad-antibodies.comnih.gov This pathway involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, which then activate a cascade of caspase enzymes, ultimately leading to the dismantling of the cell. nih.govmdpi.com

The extrinsic pathway, on the other hand, is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. bio-rad-antibodies.commdpi.comwikipedia.org While the direct interaction of this compound with this pathway is less defined, the cellular stress caused by ROS can sensitize cells to extrinsic apoptotic signals. Both pathways converge on the activation of executioner caspases, which carry out the systematic degradation of cellular components characteristic of apoptosis. nih.govwikipedia.org

Comparative Mechanistic Studies with other Manumycin-type Metabolites

This compound belongs to the manumycin family of metabolites, which share a common structural scaffold and, to a large extent, a conserved mechanism of action. frontiersin.orgnih.gov Like this compound, other manumycin-type compounds, such as Manumycin A, are also known inhibitors of Ras-farnesyl transferase. nih.govfrontiersin.org This shared ability to target a critical enzyme in the Ras signaling pathway underscores a common anti-proliferative strategy among these natural products. frontiersin.orgresearchgate.netnih.gov

Furthermore, the induction of reactive oxygen species is a recurring theme in the biological activity of manumycin-type metabolites, leading to cell proliferation inhibition and apoptosis. frontiersin.orgresearchgate.net While the core mechanisms are similar, structural variations among the different manumycin analogues, such as the chlorine substitution in this compound, can influence their potency and selectivity against different cell lines. researchgate.netscielo.brnih.gov For example, this compound was found to be more potent than its counterpart, Chinikomycin B, in inhibiting the proliferation of several cancer cell lines. scielo.br These differences highlight the potential for nuanced biological activities within this class of compounds.

Synthetic Efforts and Derivative Chemistry of Chinikomycin a

Approaches to Chemo-Enzymatic or Total Synthesis

As of early 2025, a dedicated total synthesis of Chinikomycin A has not been prominently reported in scientific literature. The synthetic challenges lie in the stereocontrolled construction of its highly functionalized core and the attachment of its two distinct polyketide side chains. However, significant progress has been made in the synthesis of the foundational manumycin scaffold, which provides a blueprint for a potential future total synthesis of this compound.

Total synthesis strategies for manumycin-type antibiotics, such as Manumycin A and Nisamycin, have been developed. capes.gov.brnih.gov A common approach involves the construction of a central epoxyquinol core, which serves as a scaffold for the subsequent attachment of the side chains. nih.gov For instance, the synthesis of the manumycin core has been achieved through methods like asymmetric epoxidation using chiral phase transfer catalysts. capes.gov.br Other approaches have utilized hypervalent iodine oxidation and selective enone epoxidation to create the key mC7N core structure. thieme-connect.comthieme-connect.com

A chemo-enzymatic approach, which integrates chemical and enzymatic transformations, presents a promising avenue for the synthesis of complex natural products like this compound. beilstein-journals.org This methodology could leverage enzymes for highly selective reactions, such as the late-stage functionalization of a synthetic core structure or the stereoselective construction of chiral centers, which are abundant in the this compound molecule. beilstein-journals.org For example, research on the biosynthesis of the related antibiotic asukamycin (B1667649) has shown that the modification of the aromatic ring into the epoxyquinol structure is a terminal step, suggesting that a synthetic core could be a substrate for the relevant biosynthetic enzymes. nih.gov While not yet applied to this compound itself, the successful chemo-enzymatic synthesis of other complex molecules, like various aminoglycoside antibiotics, highlights the potential of this strategy. acs.org

Semisynthetic Modifications and Analog Generation

While extensive semisynthetic programs specifically targeting this compound are not widely documented, the generation of analogs of the broader manumycin family provides a basis for potential modifications. Research into manumycin derivatives has been driven by the desire to improve biological activity and explore structure-activity relationships (SAR). nih.govnih.gov

The generation of manumycin analogs has been achieved through several methods. One approach involves modifying the peripheral functional groups of the natural product. For example, acetylation and reduction of manumycin have been performed to probe the importance of its hydroxyl and ketone functionalities. nih.gov Another strategy is the precursor-directed biosynthesis, where analogs of biosynthetic precursors are fed to the producing microorganism to generate novel derivatives. This has been successfully used to create related manumycin compounds with a para-orientation of the side chains, similar to this compound.

Furthermore, genome mining of the producing Streptomyces strains has revealed biosynthetic gene clusters responsible for manumycin production. researchgate.net Manipulation of these genes could lead to the production of novel analogs. For instance, inactivating or altering genes involved in tailoring steps like methylation or oxidation could yield new this compound-related structures. The isolation of new manumycin-type derivatives from different Streptomyces strains also contributes to the library of available analogs for SAR studies. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound and its relatives is intricately linked to their chemical structures. SAR studies aim to decipher these connections to guide the design of more potent and selective compounds.

Impact of Halogenation on Biological Activity

This compound is a chlorine-containing manumycin derivative. nih.govgwdguser.de Halogenation is a common feature in marine natural products and often plays a crucial role in their biological activity. In many cases, the presence of a halogen atom can enhance the potency of a compound. For example, salternamide A, another chlorinated member of the manumycin family, shows inhibitory activity against human cancer cell lines. mdpi.com

The specific contribution of the chlorine atom in this compound to its antitumor activity is an area of interest. Comparative studies between the chlorinated this compound and its non-halogenated counterparts would be necessary to definitively establish the role of the chlorine. Such studies have been conducted on other classes of antibiotics, like aminocoumarins, where the substitution of a methyl group with chlorine at a specific position was shown to enhance activity against certain enzymes, demonstrating the nuanced effects of halogenation. researchgate.net

Influence of Structural Variations in the Manumycin Scaffold

The manumycin family of antibiotics encompasses a range of structural variations, providing a natural platform for SAR studies. mdpi.com These variations include differences in the polyketide side chains and modifications to the central core.

This compound possesses an unusual para-orientation of its side chains on the aromatic core, in contrast to the meta-orientation found in Manumycin A. gwdguser.de This structural difference likely influences how the molecule interacts with its biological targets. This compound (the hydroquinone (B1673460) form) and its oxidized quinone counterpart, Chinikomycin B, both exhibit antitumor activity, with this compound generally being more potent. gwdguser.de This suggests that the oxidation state of the aromatic core is a key determinant of activity.

Advanced Research Methodologies and Analytical Techniques Applied to Chinikomycin a Studies

High-Throughput Screening for Bioactive Principles

High-throughput screening (HTS) plays a pivotal role in the initial discovery of novel bioactive compounds from natural sources. In the case of Chinikomycin A, a screening program focused on marine Streptomycetes was the foundational step that led to its isolation. gwdguser.denih.gov This process involves the rapid assessment of a large number of microbial extracts for specific biological activities, such as antimicrobial or antitumor effects. mdpi.comgoogle.co.kr

The initial screening of the marine-derived Streptomyces sp. isolate M045 revealed the presence of antitumor properties. gwdguser.descielo.br This discovery prompted further investigation and the eventual isolation of this compound and its analogue, Chinikomycin B. gwdguser.denih.gov While these compounds showed notable antitumor activity, they were found to be inactive in antiviral, antimicrobial, and phytotoxicity tests, highlighting the specificity of their biological effects. gwdguser.denih.gov The success of HTS in identifying this compound underscores the importance of this methodology in natural product drug discovery. mdpi.com

Metabolomics and Dereplication Strategies

Metabolomics, the large-scale study of small molecules within a biological system, coupled with dereplication strategies, has become an indispensable tool in natural product research to avoid the rediscovery of known compounds. universiteitleiden.nlnih.gov This approach utilizes techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to create a chemical profile or "fingerprint" of a microbial extract. universiteitleiden.nlfrontiersin.org

In the context of this compound, dereplication studies involving UPLC-MS have detected its presence, along with other manumycin-related compounds, in Streptomyces griseoaurantiacus strains. researchgate.net By comparing the mass spectral and NMR data of newly detected compounds against comprehensive databases, researchers can quickly identify known metabolites and prioritize the isolation of novel ones. universiteitleiden.nlfrontiersin.org This strategy is crucial for efficiently navigating the vast chemical space of microbial secondary metabolites and focusing resources on the discovery of new chemical entities like this compound. nih.gov The integration of metabolomics with bioassays further enhances the ability to target and isolate promising bioactive compounds. nih.gov

Genetic Engineering and Combinatorial Biosynthesis Approaches

While specific applications of genetic engineering and combinatorial biosynthesis to this compound are not extensively detailed in the available literature, these techniques represent a frontier in natural product research with significant potential. Genetic engineering allows for the manipulation of biosynthetic gene clusters (BGCs) to understand and alter the production of secondary metabolites. ntnu.noresearchgate.net The elucidation of the biosynthetic pathways of compounds like this compound can pave the way for such targeted genetic modifications. oup.com

Combinatorial biosynthesis involves the creation of novel "unnatural" natural products by combining genes from different biosynthetic pathways. nih.govnih.gov This approach could potentially be used to generate new analogues of this compound with improved efficacy or novel biological activities. nih.gov The knowledge of the biosynthetic gene cluster for manumycin-type compounds, to which this compound belongs, provides a foundation for future combinatorial biosynthesis efforts. mdpi.comresearchgate.net The ability to heterologously express BGCs in different host organisms is a key tool in this endeavor, although challenges remain in achieving successful production. ntnu.no

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The determination of the complex chemical structure of this compound was heavily reliant on a combination of advanced spectroscopic techniques. anu.edu.auegyankosh.ac.injeolusa.com High-resolution mass spectrometry (HRMS) was crucial in establishing the molecular formula of this compound (C₃₁H₃₇ClN₂O₆) and indicating the presence of a chlorine atom through isotopic peak analysis. gwdguser.de

Nuclear Magnetic Resonance (NMR) spectroscopy was equally vital for the detailed structural elucidation. A comprehensive suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and NOESY, was employed to piece together the connectivity and stereochemistry of the molecule. gwdguser.de These analyses revealed the presence of a 2,4,6-trimethyl-2E,4E-deca-2,4-dienoic acid amide substructure, which is also a component of the related compound Manumycin A. gwdguser.de The combined data from mass spectrometry and NMR allowed for the unambiguous determination of the unique para-orientation of the side chains in this compound, distinguishing it from other manumycin derivatives. gwdguser.denih.govacs.org

In vitro Cellular Assays for Biological Activity Evaluation

Following its isolation and structural determination, the biological activity of this compound was assessed using a panel of in vitro cellular assays. These assays are fundamental for evaluating the cytotoxic and antiproliferative effects of a compound against various cancer cell lines. cabidigitallibrary.org

This compound demonstrated selective and moderate antitumor activity. gwdguser.deacs.org It was found to inhibit the proliferation of several human cancer cell lines, with specific activity against mammary cancer (MAXF 401NL), melanoma (MEXF 462NL), and renal cancer (RXF 944L). gwdguser.descielo.brmdpi.com In contrast, cell lines for non-small cell lung cancer and uterus cancer were not sensitive to this compound. gwdguser.deacs.org These cellular assays were critical in defining the specific anticancer potential of this compound and its analogue, Chinikomycin B. scielo.brmdpi.com

Table of Research Findings for this compound

Research AreaMethodologyKey FindingsReferences
High-Throughput ScreeningScreening of marine Streptomycetes extracts for bioactivity.Identified antitumor activity in Streptomyces sp. isolate M045, leading to the discovery of this compound. gwdguser.denih.gov
Metabolomics and DereplicationUPLC-MS analysis of Streptomyces griseoaurantiacus strains.Detected this compound and other manumycin-related compounds, aiding in the rapid identification of known metabolites. researchgate.net
Structural ElucidationHigh-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.Determined the molecular formula as C₃₁H₃₇ClN₂O₆ and elucidated the unique chemical structure with a para-orientation of the side chains. gwdguser.de
Biological Activity EvaluationIn vitro cellular assays against a panel of human cancer cell lines.Showed selective antitumor activity against mammary, melanoma, and renal cancer cell lines. gwdguser.descielo.bracs.orgmdpi.com

Table of IC₅₀ Values for this compound

Cancer Cell LineCell Line CodeIC₅₀ (µg/mL)References
Mammary CancerMAXF 401NL2.41 gwdguser.descielo.bracs.orgmdpi.com
MelanomaMEXF 462NL4.15 gwdguser.descielo.bracs.orgmdpi.com
Renal CancerRXF 944L4.02 gwdguser.descielo.bracs.orgmdpi.com

Future Research Directions and Translational Perspectives for Chinikomycin a

Elucidation of Remaining Biosynthetic Steps and Regulatory Networks

The biosynthesis of chinikomycin A is understood to originate from a p-aminobenzoic acid (pABA) core and involves a type II polyketide synthase (PKS) system. nih.govoup.com While the general framework of its biosynthesis is shared with other manumycin-type antibiotics, the specific enzymatic steps and the regulatory mechanisms governing its production remain largely uncharacterized. nih.gov Future research should prioritize a detailed dissection of the this compound biosynthetic gene cluster. This would involve identifying and functionally characterizing the roles of all associated genes, including those responsible for the incorporation of the chlorine atom and the formation of the distinctive side chains. gwdguser.de

Furthermore, understanding the complex regulatory networks that control the expression of these biosynthetic genes is crucial. researchgate.net Streptomyces secondary metabolism is often governed by a hierarchical cascade of regulators, including cluster-situated regulators (CSRs) and global regulators that respond to various environmental and physiological signals. oup.comnih.gov Identifying the specific signaling molecules, such as γ-butyrolactones (GBLs) or other hormone-like autoregulators, that trigger this compound production is a key area for exploration. oup.comoup.com Unraveling these regulatory pathways could reveal mechanisms for feedback inhibition and cross-regulation with other metabolic pathways, providing a more complete picture of how and why Streptomyces produces this compound. researchgate.net

Comprehensive Investigation of Specific Molecular Interactions

Initial studies have highlighted the antitumor properties of this compound against various human cancer cell lines, including mammary, melanoma, and renal cancers. gwdguser.descielo.br However, the precise molecular targets and mechanisms of action underlying this cytotoxicity are not yet fully understood. A critical avenue for future research is the comprehensive investigation of its specific molecular interactions. Identifying the protein or nucleic acid targets with which this compound directly interacts is paramount to understanding its bioactivity.

Techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking simulations can be employed to pinpoint these interactions. Elucidating the molecular basis of its antitumor effects could reveal novel therapeutic targets and pathways for cancer treatment. scielo.br Furthermore, understanding these interactions could explain the observed selective cytotoxicity and guide the development of derivatives with improved efficacy and specificity. gwdguser.de

Development of Engineered Strains for Enhanced Production or Novel Derivatives

The natural production levels of this compound by wild-type Streptomyces strains are often low, hindering large-scale studies and potential therapeutic development. gwdguser.de A significant translational perspective lies in the development of engineered strains for enhanced production. This can be achieved through various genetic engineering strategies, including:

Overexpression of positive regulatory genes: Once the key regulatory elements are identified, their overexpression can lead to a significant increase in antibiotic production. scispace.com

Deletion of competing pathway genes: Inactivating genes for competing secondary metabolite pathways can redirect metabolic flux towards this compound biosynthesis. researchgate.net

Optimization of precursor supply: Engineering the primary metabolism to increase the availability of precursors like p-aminobenzoic acid can boost yields. gwdguser.de

Beyond enhancing production, genetic engineering offers the exciting possibility of creating novel derivatives of this compound. By manipulating the biosynthetic genes, for instance, through gene knockouts or domain swapping in the PKS machinery, it may be possible to generate new analogs with altered bioactivities, improved stability, or reduced toxicity. This approach, often termed combinatorial biosynthesis, opens the door to a vast chemical space derived from the this compound scaffold. nih.gov

Exploration of this compound as a Chemical Probe for Biological Pathways

The unique structure and biological activity of this compound make it a valuable tool for chemical biology. gwdguser.de As a chemical probe, it can be used to investigate and dissect complex biological pathways. By observing the cellular responses to this compound treatment, researchers can gain insights into the pathways it perturbs. This can lead to the identification of new drug targets and a deeper understanding of cellular processes.

For example, its ability to selectively inhibit the proliferation of certain cancer cell lines suggests it could be used to probe the specific vulnerabilities of those cancers. gwdguser.descielo.br Furthermore, fluorescently tagged or biotinylated derivatives of this compound could be synthesized to visualize its subcellular localization and identify its binding partners in living cells. This would provide direct evidence of its mechanism of action and facilitate the study of the biological roles of its targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.